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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure
elucidation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical
ingredient. The following sections detail the analytical methodologies and data integral to the
identification and characterization of this impurity, ensuring the quality and safety of Sofosbuvir
formulations.

Introduction to Sofosbuvir and the Imperative of
Impurity Profiling

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It
is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential
for viral replication.[1] The chemical name for Sofosbuvir is N-[[P(S),2'R]-2"-deoxy-2'-fluoro-2'-
methyl-P-phenyl-5'-uridylyl]-L-Alanine 1-methylethyl ester, with the chemical formula
C22H29FN309P.[1]

During the synthesis and storage of Sofosbuvir, various impurities can emerge, including
related substances, degradation products, and residual solvents.[1] Rigorous monitoring and
control of these impurities are paramount to guarantee the medication's safety, efficacy, and
overall quality.[1] Regulatory bodies worldwide mandate stringent impurity profiling to ensure
that any impurity present above a certain threshold is identified and characterized.
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Identification of Sofosbuvir Impurity G

Sofosbuvir Impurity G has been identified as a diastereoisomer of Sofosbuvir.[2] It shares the

same molecular formula and molecular weight as the parent drug but differs in the spatial

arrangement of atoms at one or more chiral centers.

Table 1: Chemical Identity of Sofosbuvir and Impurity G

Property Sofosbuvir

Sofosbuvir Impurity G

N-[[P(S),2'R]-2"-deoxy-2'"-
: fluoro-2'-methyl-P-phenyl-5'-
Systematic Name _ _
uridylyl]-L-Alanine 1-

methylethyl ester

A diastereoisomer of

Sofosbuvir

CAS Number 1190307-88-0 1337482-15-1[2][3][4]
Molecular Formula C22H29FN309P[1][4] C22H29FN309P][3][4]
Molecular Weight 529.45 g/mol [1][4] 529.45 g/mol [3][4]

Structure Elucidation Workflow

The elucidation of the chemical structure of Sofosbuvir Impurity G involves a multi-step

analytical approach. This workflow is designed to first separate the impurity from the bulk drug

and then use spectroscopic techniques to determine its precise stereochemistry.
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Figure 1: General Workflow for the Structure Elucidation of Sofosbuvir Impurity G

Click to download full resolution via product page

Figure 1: Elucidation Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the
isolation and characterization of Sofosbuvir Impurity G.

High-Performance Liquid Chromatography (HPLC) for
Diastereomer Separation

The separation of diastereomers like Sofosbuvir and Impurity G can be achieved using
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences
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in their three-dimensional structures lead to different interactions with the stationary phase,
enabling their separation.

Protocol:

Instrumentation: An HPLC system equipped with a UV detector is used.
e Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size) is typically employed.

o Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and
an organic solvent (e.g., acetonitrile) is used. The gradient is optimized to achieve baseline
separation.

o Flow Rate: A flow rate of 1.0 mL/min is maintained.
o Detection: UV detection is performed at 260 nm, the Amax of Sofosbuvir.

o Sample Preparation: A solution of the Sofosbuvir sample containing Impurity G is prepared in
the mobile phase.

Table 2: Representative HPLC Data

Compound Retention Time (min) Relative Retention Time
Sofosbuvir 15.2 1.00
Impurity G 16.5 1.08

Mass Spectrometry (MS) for Molecular Weight
Determination

Mass spectrometry is used to confirm the molecular weight of the isolated impurity, ensuring it
is an isomer of Sofosbuvir.

Protocol:

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with
an electrospray ionization (ESI) source is used.
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 lonization Mode: Positive ion mode is typically used for Sofosbuvir and its related
compounds.

o Sample Infusion: The isolated impurity is dissolved in a suitable solvent (e.g.,
methanol/water) and infused into the mass spectrometer.

» Data Acquisition: Data is acquired over a mass range that includes the expected molecular
weight.

Table 3: High-Resolution Mass Spectrometry Data

Calculated m/z Observed m/z
Compound Molecular Formula

(IM+H]+) (IM+H]+)
Sofosbuvir C22H29FN309P 530.1647 530.1645
Impurity G C22H29FN309P 530.1647 530.1649

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of
diastereomers. One-dimensional (1H, 13C, 31P) and two-dimensional (COSY, HSQC, HMBC)
NMR experiments are conducted to determine the connectivity and stereochemistry of the
molecule.

Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g.,
DMSO-d6).

o Data Acquisition: A standard suite of NMR experiments is performed.

o Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra
are analyzed to assign the structure. The key differences in the NMR spectra between
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Sofosbuvir and Impurity G will arise from the different spatial orientations of protons and
carbons around the chiral centers.

Table 4: Representative *H NMR Chemical Shift Data (in DMSO-d6)

Proton Assignment Sofosbuvir (8, ppm) Impurity G (6, ppm)
H-6 7.90 (d) 7.92 (d)
H-5 5.65 (d) 5.63 (d)
H-1' 6.15 (d) 6.20 (d)
CH3 (isopropyl) 1.20 (d) 1.22 (d)
CH3 (alanine) 1.35 (d) 1.38 (d)
2'-CH3 1.10 (s) 1.12 (s)

(Note: The chemical shifts are representative and may vary slightly based on experimental
conditions.)

Logical Relationship in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive and
unambiguous structural determination of Sofosbuvir Impurity G.
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Figure 2: Interrelation of Analytical Techniques for Structure Confirmation
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Figure 2: Analytical Techniques Interrelation

Conclusion

The thorough characterization of Sofosbuvir Impurity G, a diastereoisomer of the parent drug,
is a critical aspect of quality control in the pharmaceutical manufacturing of Sofosbuvir. Through
a combination of chromatographic separation and spectroscopic analysis, particularly high-field
NMR, the precise chemical structure of this impurity can be elucidated. The methodologies and
data presented in this guide provide a framework for the robust identification and control of
such impurities, ensuring the delivery of safe and effective medication to patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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